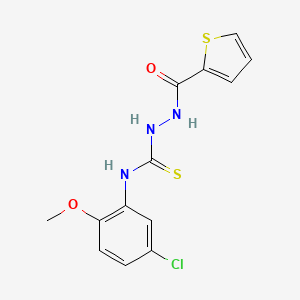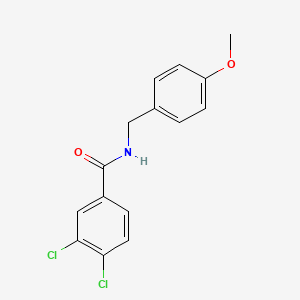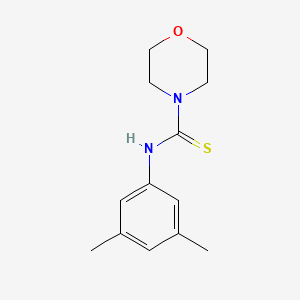
N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide, also known as CTHT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTHT is a hydrazine derivative that possesses a thienylcarbonyl moiety and a chloro-methoxyphenyl group. This compound has been shown to exhibit a wide range of biological activities, making it an attractive candidate for drug development.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various diseases. N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer invasion and metastasis. It also inhibits the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide exhibits a wide range of biochemical and physiological effects. It has been shown to regulate the expression of various cytokines and growth factors involved in cancer and inflammation. N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic animals.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It exhibits potent biological activity at low concentrations, making it an attractive candidate for drug development. However, N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide also has some limitations. It is relatively unstable in aqueous solutions and requires special storage conditions. It also exhibits low solubility in water, which can limit its application in certain assays.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide. One potential area of research is the development of N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide and its interaction with key enzymes and signaling pathways. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide in vivo.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a promising chemical compound that exhibits potent biological activity and has potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide involves the reaction of 2-thienylcarbonyl chloride with N-(5-chloro-2-methoxyphenyl) hydrazinecarbothioamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate which is subsequently treated with hydrochloric acid to yield the final product.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Studies have shown that N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to possess anti-inflammatory and anti-diabetic properties by regulating the expression of various cytokines and enzymes.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(thiophene-2-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S2/c1-19-10-5-4-8(14)7-9(10)15-13(20)17-16-12(18)11-3-2-6-21-11/h2-7H,1H3,(H,16,18)(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCTZLMKGXUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797330 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5821376.png)
![1-(2,5-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5821389.png)
![N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5821411.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)
![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)




![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)

![4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)